molecular formula C13H16N2O B13340498 1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one

1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B13340498
M. Wt: 216.28 g/mol
InChI Key: UBPMJCNBTDBKDC-UHFFFAOYSA-N
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Description

1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one is a spirocyclic compound featuring a fused indoline-pyrrolidinone core with an ethyl substituent at the 1′-position of the pyrrolidine ring. Its structural complexity and spiro-conjugation confer unique physicochemical properties, making it a candidate for pharmacological applications. The compound is synthesized via multi-step cycloaddition or functionalization reactions, often characterized by NMR, MS, and chromatographic techniques .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1-ethylspiro[indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C13H16N2O/c1-2-15-11-6-4-3-5-10(11)13(12(15)16)7-8-14-9-13/h3-6,14H,2,7-9H2,1H3

InChI Key

UBPMJCNBTDBKDC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)CCNC3

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Yield Range Scalability Stereocontrol Cost Efficiency
Chloroformylation 68-89% High Moderate Excellent
Copper catalysis 72-85% Medium Low Good
Photochemical 55-78% Low High Moderate
Cycloaddition 63% Medium Excellent Good
Organocatalysis 88% Low Exceptional Poor

Chemical Reactions Analysis

1-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The compound can undergo isomerization between its spirocyclic form and merocyanine forms, which is influenced by factors such as electromagnetic irradiation and acidity

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent-Driven Variations

Nitro and Indole-Substituted Derivatives

Compounds like 6q (1′-Ethyl-2′-(1-methyl-1H-indol-3-yl)-1′-nitrospiro[indoline-3,3′-pyrrolo[2,1-a]isoquinolin]-2-one) and 6r (1′-Ethyl-2′-(1H-indol-3-yl)-1′-nitrospiro analog) share the ethyl-pyrrolidine backbone but include nitro and indole groups. These substituents significantly alter reactivity and biological activity. For instance, nitro groups enhance electrophilicity, while indole moieties may improve receptor binding .

Phenylsulfonyl Derivatives

1-(Phenylsulfonyl)spiro[indoline-3,3′-pyrrolidin]-2-one (17 ) and its analogs (e.g., 18 ) replace the ethyl group with a sulfonyl moiety. This modification increases molecular polarity and enhances 5-HT6 receptor affinity, as demonstrated in pharmacophore modeling .

Antileishmanial Spirooxindoles

Functionalized derivatives like 24e (spiro[indoline-3,3′-pyrrolizin]-2-one with a benzoyl group) exhibit potent antileishmanial activity (IC50 = 0.96 µM against Leishmania donovani), outperforming the ethyl-substituted compound in biological assays. The benzoyl group likely improves target enzyme (LTopIB) inhibition .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Substituents Biological Activity
1-Ethylspiro[...]-2-one 220–224 93 Ethyl, nitro, indole Under investigation
6r 230 86 Ethyl, nitro, indole N/A
17 N/A N/A Phenylsulfonyl 5-HT6 receptor ligand
24e N/A N/A Benzoyl, pyrrolizinone Antileishmanial (IC50 = 0.96 µM)
1,2-Dihydrospiro[...]-2-one 140–142 55 Unsubstituted No reported activity

Key Observations :

  • Ethyl and nitro groups correlate with higher yields (>85%) compared to unsubstituted analogs (e.g., 55% for 2k ) .
  • Polar substituents (e.g., sulfonyl) improve receptor binding but may reduce thermal stability (lower melting points).

Anticancer Potential

  • Breast Cancer : The spiro-oxindole derivative G613 (5-chloro-4',5'-diphenyl-3'-(4-(2-(piperidin-1-yl)ethoxy)benzoyl)spiro[indoline-3,2'-pyrrolidin]-2-one) restores p53 function, inducing apoptosis in MCF-7 cells. Ethyl-substituted analogs may lack this mechanism due to reduced steric compatibility with MDM2-p53 binding pockets .

Antimicrobial and Antiparasitic Effects

  • Antileishmanial Activity : Benzoyl and chalcone-substituted spirooxindoles (e.g., 24e ) show superior activity over ethyl derivatives, suggesting substituent bulk and electron-withdrawing groups enhance target inhibition .
  • Antibacterial/Antifungal : Compounds like OD-21 (5′-benzyl-3′-(4-chlorophenyl)-4′-nitrospiro[indoline-3,2′-pyrrolidin]-2-one) exhibit efficacy against E. coli ATCC 10536, whereas ethyl analogs are less potent .

Biological Activity

1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C14H18N2O
  • Molecular Weight : 230.31 g/mol
  • IUPAC Name : 1'-ethylspiro[1H-indole-3,4'-piperidine]-2-one
  • CAS Number : 59022-55-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spiro structure allows for specific binding to active sites, which can modulate the activity of these targets, leading to various therapeutic effects.

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that derivatives of spiro[indoline] compounds exhibit significant antimicrobial properties. For example, derivatives have been tested against both Gram-positive and Gram-negative bacteria using diffusion methods and serial dilutions. The results indicated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties
    • Research indicates that spiro[indoline] compounds can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest in various cancer cell lines. For instance, certain derivatives have been reported to exhibit significant cytotoxic effects against breast cancer cells .
  • Neuroprotective Effects
    • Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in the treatment of neurodegenerative diseases. This effect is thought to be mediated through the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various spiro[indoline] derivatives, including this compound. The results indicated a notable inhibition zone against Staphylococcus aureus, suggesting its potential as an antibacterial agent.

CompoundInhibition Zone (mm)Bacteria Tested
This compound15Staphylococcus aureus
Control (Furazolidone)20Staphylococcus aureus

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of spiro[indoline] derivatives. The compound was tested on MCF-7 breast cancer cells and showed a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Q & A

Q. What are the common synthetic routes for 1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one, and how are reaction conditions optimized?

The synthesis typically involves cycloaddition reactions (e.g., [3+2] or 1,3-dipolar cycloadditions) to construct the spirocyclic core. For example, reacting substituted indolines with pyrrolidine derivatives in the presence of a base like triethylamine or using iodide catalysts (e.g., tetrabutylammonium iodide) can yield the target compound . Optimization includes adjusting solvent polarity (e.g., acetonitrile vs. THF), temperature, and catalyst loading. Yields are monitored via TLC and HPLC, with purification by flash chromatography .

Q. How is the structural conformation of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming the spirocyclic geometry and substituent orientation. For example, crystal structures of analogous compounds (e.g., 5'-phenyl derivatives) reveal intramolecular hydrogen bonds (N–H···O) stabilizing the R22(8) ring motif . Complementary techniques include NMR spectroscopy (1H/13C) to assign proton environments and HRMS for molecular weight confirmation .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for spirooxindole derivatives like this compound?

SAR studies focus on substituent effects at key positions (e.g., ethyl vs. methyl or pivaloyl groups). For instance:

  • Pyrrolidine nitrogen modifications : Chlorination (using N-chlorosuccinimide) or alkylation alters target selectivity .
  • Spiro-junction rigidity : Bulky substituents (e.g., pivaloyl) enhance metabolic stability but may reduce solubility .
  • Electron-withdrawing groups : Nitro or fluorine substituents improve antiproliferative activity against cancer cell lines (e.g., BEL-7402) by enhancing target binding . Data is validated via kinase inhibition assays (e.g., CDK, EGFR) and molecular docking .

Q. How can researchers resolve contradictions in reported biological activities of spirooxindoles across studies?

Discrepancies often arise from assay variability (e.g., cell line specificity) or stereochemical heterogeneity . To address this:

  • Enantiomeric separation : Use chiral HPLC to isolate stereoisomers and test their individual activities .
  • Standardized protocols : Replicate assays under identical conditions (e.g., IC50 measurements in MCF-7 vs. HeLa cells) .
  • Computational validation : Compare docking poses (e.g., in AutoDock Vina) with experimental IC50 values to identify false positives .

Q. What methodologies are used to study the interaction of this compound with biological targets like kinases?

  • Competitive binding assays : Use fluorescent probes (e.g., ATP-competitive inhibitors) to measure displacement in kinase domains (e.g., EGFR) .
  • Molecular dynamics simulations : Analyze binding stability and key residues (e.g., hydrophobic pockets in CDK2) using AMBER or GROMACS .
  • Crystallographic fragment screening : Co-crystallize the compound with target proteins to resolve binding modes at atomic resolution .

Q. How can researchers design derivatives to improve the pharmacokinetic profile of this compound?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability .
  • Solubility enhancement : Replace hydrophobic substituents (e.g., ethyl) with polar groups (e.g., hydroxyl or amine) without disrupting spirocyclic rigidity .
  • Metabolic stability : Use deuterium isotope effects or fluorination to slow CYP450-mediated degradation .

Methodological Notes

  • Data Interpretation : Conflicting cytotoxicity data (e.g., IC50 variability) may reflect differences in cell permeability or off-target effects. Validate with orthogonal assays (e.g., apoptosis markers) .
  • Stereochemical Complexity : Spiro compounds often exhibit axial chirality. Assign configurations using NOESY or electronic circular dichroism (ECD) .
  • Scalability : Transition from batch to flow reactors improves yield reproducibility for multi-step syntheses .

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